molecular formula C32H38N2O6 B7838963 CID 51340516

CID 51340516

Cat. No. B7838963
M. Wt: 546.7 g/mol
InChI Key: PTMIGKZUTGSHED-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 51340516 is a useful research compound. Its molecular formula is C32H38N2O6 and its molecular weight is 546.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 51340516 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 51340516 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for CID 51340516 involves the conversion of 2,4-dichloro-5-nitropyrimidine to the final product through a series of reactions.

Starting Materials
2,4-dichloro-5-nitropyrimidine, Sodium hydride, Methyl iodide, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Wate

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine in dry tetrahydrofuran (THF) and add sodium hydride. Stir the mixture at room temperature for 30 minutes., Step 2: Add methyl iodide dropwise to the reaction mixture and stir for an additional 2 hours., Step 3: Quench the reaction by adding water and stirring for 10 minutes., Step 4: Extract the organic layer with ethyl acetate and wash with water., Step 5: Combine the organic layers and dry over sodium sulfate., Step 6: Concentrate the solution under reduced pressure to obtain the crude product., Step 7: Dissolve the crude product in a mixture of ethyl acetate and hydrochloric acid and stir for 1 hour., Step 8: Neutralize the mixture with sodium hydroxide and extract the organic layer with ethyl acetate., Step 9: Wash the organic layer with water and dry over sodium sulfate., Step 10: Concentrate the solution under reduced pressure to obtain the final product, CID 51340516.

properties

IUPAC Name

(2S)-4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O6/c1-19(2)15-26(29-27(35)16-32(3,4)17-28(29)36)33-14-13-25(30(37)38)34-31(39)40-18-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,19,24-25,33H,13-18H2,1-4H3,(H,34,39)(H,37,38)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMIGKZUTGSHED-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 51340516

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